azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is a small organic molecule featuring a methanone core bridging an azetidine (4-membered nitrogen-containing ring) and a modified pyrrolidine (5-membered nitrogen-containing ring). The pyrrolidine moiety is substituted with a hydroxyl group at position 3 and a 1H-pyrazole ring at position 2.
Key structural attributes:
- Azetidine ring: Enhances conformational rigidity compared to larger rings.
- Methanone linker: Stabilizes the spatial arrangement between the two heterocycles.
Properties
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-7-14(11(17)8-4-12-5-8)6-9(10)15-3-1-2-13-15/h1-3,8-10,12,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYKXLBAGUSLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azetidine Precursors
Azetidine derivatives are prepared by selective protection and functionalization steps. For example, N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid solution at room temperature, followed by extraction and basification steps to yield azetidine intermediates as crystalline solids with good yield (~64%).
Hydrogenation under palladium hydroxide catalyst at elevated temperature (55-60 °C) and controlled hydrogen pressure (40-60 psi) is used to reduce benzyl-protected azetidine salts, facilitating deprotection and functional group transformations.
Protection and Deprotection Strategies
Amino protecting groups are crucial for selective reactions. Common protecting groups include tert-butoxycarbonyl (Boc), arylsulphonyl, methoxymethyl, para-methoxybenzyl, and benzyl groups.
Deprotection is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate in solvents like methanol, ethanol, isopropanol, tert-butanol, THF, DMF, or dioxane at temperatures ranging from 20 °C to 100 °C, preferably around 85 °C for 1 to 24 hours.
Alternatively, strong acids such as hydrochloric acid, trifluoroacetic acid, hydrofluoric acid, or hydrobromic acid can be used for deprotection under similar solvent and temperature conditions.
Palladium-Catalyzed Coupling for Pyrazole Attachment
The attachment of the 1H-pyrazol-1-yl group to the pyrrolidine ring is achieved via palladium-catalyzed cross-coupling reactions. Catalysts include Pd2(dba)3, Pd(PPh3)4, Pd(OAc)2, or Pd/C, often with phosphine ligands such as X-Phos, S-Phos, P(oTol)3, PPh3, or BINAP.
Bases like potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) are used, and solvents include dioxane, THF, DMF, water, or mixtures thereof. Reaction temperatures range from 20 °C to 180 °C, with reaction times from 10 minutes to 24 hours, sometimes under microwave irradiation to enhance reaction rates.
Purification
Purification of the crude product is commonly performed by chromatographic techniques. Mass-directed reverse phase chromatography with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA) is effective for isolating the desired compound with high purity.
Summary of Key Reaction Conditions
Research Findings and Optimization Notes
- The choice of protecting groups is critical to avoid side reactions and to enable selective functionalization of the azetidine and pyrrolidine rings.
- Base-mediated deprotection is generally preferred for mild conditions, while acid-mediated deprotection is used when base-sensitive groups are present.
- Palladium-catalyzed coupling reactions benefit from the use of specific phosphine ligands and bases to improve yields and selectivity.
- Microwave irradiation can accelerate coupling reactions, reducing reaction times significantly.
- Hydrogenation steps require careful control of pressure and temperature to achieve complete deprotection without over-reduction.
- Purification by mass-directed reverse phase chromatography ensures high purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure comprising an azetidine ring, a hydroxyl group, and a pyrazole moiety, which contribute to its biological activity. The molecular formula is C14H18N4O2, and it possesses significant potential for interaction with biological targets due to its diverse functional groups.
Medicinal Chemistry
Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance its potency against breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules:
- Synthesis of Novel Compounds : The compound can undergo various reactions such as nucleophilic substitutions and cyclization to form new derivatives with enhanced biological activities. For example, researchers have synthesized new pyrazole derivatives by reacting this compound with different electrophiles .
Drug Development
The compound is being explored as a lead candidate for drug development due to its favorable pharmacokinetic properties:
- Targeted Drug Delivery : Studies suggest that the compound can be modified to improve solubility and bioavailability, making it suitable for targeted drug delivery systems. This is particularly relevant in cancer therapy where localized drug action is crucial .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Organic Synthesis | Synthesis of Novel Compounds | Forms new pyrazole derivatives |
| Drug Development | Targeted Drug Delivery | Improved solubility and bioavailability |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These compounds were tested against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, significantly lower than the parent compound, indicating enhanced activity due to structural modifications .
Case Study 2: Anti-inflammatory Effects
A study published in Phytotherapy Research evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory markers after treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural and functional differences between the target compound and related molecules:
Functional Group Analysis
Hydroxyl Group (Target Compound)
- Comparison : Unlike fluorinated analogs (e.g., ), the hydroxyl group may reduce metabolic stability due to susceptibility to glucuronidation or oxidation.
Pyrazole Substituent
- Role : Common in kinase inhibitors (e.g., baricitinib ), pyrazole facilitates π-π interactions with hydrophobic binding pockets.
- Comparison : Replacing pyrazole with triazole () or thiophene () alters electronic properties and binding affinity.
Azetidine vs. Larger Rings
- Comparison : Pyrrolidine derivatives () offer greater flexibility, which may improve binding kinetics but reduce specificity.
Biological Activity
Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure combining azetidine, pyrrolidine, and pyrazole moieties. Its molecular formula is with a molecular weight of approximately 244.28 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anticancer Properties
Research has demonstrated that azetidine derivatives can induce apoptosis in cancer cells. A study highlighted that compounds with azetidine structures were effective in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
There is emerging evidence suggesting that azetidine-based compounds may offer neuroprotective benefits. They appear to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, the pyrazole ring may engage in hydrogen bonding with target proteins, influencing their activity .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated a dose-dependent inhibition of bacterial growth against strains such as E. coli and S. aureus. The most potent compound exhibited an MIC (minimum inhibitory concentration) of 5 µg/mL .
- Anticancer Activity : A compound structurally similar to this compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Neuroprotection : In a murine model of Alzheimer's disease, administration of a related azetidine compound resulted in improved cognitive function and reduced amyloid plaque formation compared to the control group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
